tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate
Description
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8-5-4-7(15)6-11(8,12)13/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
BVICNDRDNSFWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves:
- Introduction of difluoro substituents on the cyclohexane ring.
- Installation of the hydroxy group at a specific position.
- Formation of the carbamate group using tert-butyl dicarbonate or related reagents.
Reported Synthetic Procedure
A detailed synthesis example is reported for a closely related compound, tert-butyl (1R,2S)-3,3-difluoro-2-hydroxycyclohexylcarbamate, which shares structural similarities with the target compound:
Starting Materials:
(1S,6R)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexanol, tert-butyl dicarbonate (Boc2O), palladium hydroxide on activated carbon (Pd(OH)2/C), and palladium on activated carbon (Pd/C).Reaction Conditions:
The mixture is stirred in methanol at 50 °C under hydrogen atmosphere (50 psi) for 16 hours.Workup:
After completion, the catalyst is filtered off, and the filtrate is concentrated under vacuum. The residue is purified by silica gel column chromatography (petroleum ether:ethyl acetate gradient from 20:1 to 5:1).Yield:
Approximately 67% yield of the tert-butyl carbamate product as a white solid.Characterization:
1H NMR confirms the structure with characteristic multiplets and singlets corresponding to the tert-butyl group and cyclohexyl protons.
Reaction Mechanism Insights
- The difluoro substitution is maintained during the hydrogenation step, indicating the stability of the geminal difluoro group under these conditions.
- The Boc group is introduced via reaction with Boc2O, protecting the amine functionality.
- Hydrogenation likely serves to reduce any unsaturated intermediates or remove protecting groups on the amine precursor.
Alternative Preparation Strategies
While the above method is a direct hydrogenation and Boc protection route, other methods in the literature for related carbamate derivatives include:
Phase-transfer catalysis alkylation:
Using tetrabutylammonium bromide as a catalyst with potassium hydroxide and methyl sulfate in ethyl acetate solvent to alkylate intermediates leading to carbamate derivatives.Mixed acid anhydride formation:
N-BOC-amino acids or cyclohexanol derivatives are converted to mixed acid anhydrides using isobutyl chlorocarbonate and then condensed with amines in ethyl acetate to form carbamates.
These methods are more general and may be adapted for the target compound depending on the availability of intermediates.
Data Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Difluoro-hydroxycyclohexyl amine derivatives |
| Carbamate Source | Di-tert-butyl dicarbonate (Boc2O) |
| Catalyst | Pd(OH)2 on activated carbon and Pd on activated carbon |
| Solvent | Methanol |
| Temperature | 50 °C |
| Pressure | Hydrogen atmosphere, 50 psi |
| Reaction Time | 16 hours |
| Purification Method | Silica gel column chromatography (PE:EA gradient 20:1 to 5:1) |
| Yield | ~67% |
| Characterization Techniques | 1H NMR spectroscopy |
Research Findings and Considerations
- The use of palladium catalysts under hydrogen atmosphere is effective for the reduction and protection steps without defluorination.
- The Boc protection is efficient and yields stable carbamate products suitable for further pharmaceutical applications.
- Chromatographic purification is necessary to achieve high purity, indicating side reactions or incomplete conversions may occur.
- The stereochemistry of the cyclohexyl ring (e.g., 1R,2S or trans configurations) is controlled during synthesis and confirmed by NMR and chiral analysis.
Chemical Reactions Analysis
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The difluorocyclohexyl ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The 2,2-difluoro-4-hydroxy variant differs from ’s mono-fluoro analog by an additional fluorine atom, likely enhancing electronegativity and steric hindrance. This could reduce hydrogen-bonding capacity compared to hydroxy groups but improve metabolic stability .
- The trans-4-hydroxymethyl analog () shows higher hydrophilicity due to the hydroxymethyl group, whereas the 4-hydroxy group in the target compound may exhibit stronger acidity (pKa ~10–12) .
Physicochemical Properties
Available data from analogs suggest trends:
Implications for the Difluoro Compound :
Challenges :
Inference for the Difluoro Compound :
Biological Activity
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is a compound with significant biological activity, particularly in the context of enzyme inhibition and protein interactions. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic settings.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 251.27 g/mol. The structure includes a tert-butyl group , a difluoro-substituted cyclohexyl ring , and a hydroxyl group . The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound forms covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly effective in modulating enzyme functions involved in metabolic pathways.
- Binding Affinity : Its unique structure allows for enhanced binding affinity to hydrophobic pockets within target proteins, which may lead to increased specificity and efficacy in therapeutic applications.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit various enzymes involved in critical biological processes:
- Beta-secretase Inhibition : The compound shows potential as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer’s disease pathology. This inhibition can prevent the aggregation of amyloid-beta peptides, which are known to form plaques in the brains of Alzheimer's patients .
- Acetylcholinesterase Inhibition : Similar to beta-secretase inhibition, the compound has been evaluated for its ability to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission and is a target for Alzheimer's treatment .
Case Studies
- In Vitro Neuroprotective Effects : A study investigated the protective effects of this compound on astrocyte cells exposed to amyloid-beta. The results indicated that treatment with this compound reduced cell death and inflammatory cytokine production compared to untreated controls .
- In Vivo Efficacy : In animal models, the compound exhibited moderate protective effects against cognitive decline induced by scopolamine, a drug used to model Alzheimer's disease symptoms. However, its bioavailability in brain tissues was noted as a limiting factor for achieving significant therapeutic outcomes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound may possess enhanced biological activity due to its specific difluorination pattern and hydroxyl substitution:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C11H19F2NO3 | Enzyme inhibition (beta-secretase, acetylcholinesterase) |
| tert-Butyl carbamate | C9H19NO2 | General enzyme inhibition |
| tert-Butyl (4-hydroxycyclohexyl)carbamate | C11H17NO3 | Limited enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
